Ifosfamide-d4

Description

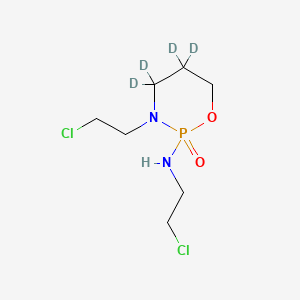

Structure

3D Structure

Properties

IUPAC Name |

N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-QEOHIWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)NCCCl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675971 | |

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-13-0 | |

| Record name | 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ifosfamide-d4 for Research Applications

Introduction

Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers.[1] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification in complex biological matrices.[2][3][4] Ifosfamide-d4, the deuterium-labeled analog of Ifosfamide, serves this critical role, enabling precise analysis by mass spectrometry-based methods.[5] This technical guide provides a comprehensive overview of a proposed synthetic route for this compound and the analytical methods for its characterization, intended for researchers and professionals in drug development.

Synthesis of this compound

Proposed Synthetic Pathway

A feasible synthetic approach for this compound is outlined below. This pathway is adapted from known industrial processes for Ifosfamide synthesis.

Experimental Protocol: A Proposed Method

The following protocol is a suggested adaptation of known syntheses of Ifosfamide.[7]

Step 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

-

In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).

-

Slowly add phosphorus oxychloride to the solution while maintaining the temperature.

-

Allow the reaction to stir for 2-8 hours until completion, monitored by TLC or GC.

-

The resulting product is the cyclic phosphoramidic chloride intermediate.

Step 2: Introduction of the Deuterated Side Chain

-

To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine-d4 hydrochloride.

-

Continue stirring at -5 to 25 °C for 3-5 hours.

-

The intermediate phosphoramide is formed in this step.

Step 3: Acylation

-

Add 2-chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to proceed for 5-50 hours to yield the N-acylated intermediate.

Step 4: Reduction to this compound

-

Isolate the crude N-acylated intermediate.

-

Dissolve the intermediate in a suitable solvent and add a reducing agent (e.g., sodium borohydride) in the presence of an alkaline hydroxide.

-

After the reduction is complete, quench the reaction and extract the this compound product.

-

Purify the final product using column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.[10][11]

Analytical Workflow

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

Experimental Protocols for Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Expected Outcome: A single major peak corresponding to this compound, with purity typically >98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

¹H NMR: Will show characteristic peaks for the protons in the Ifosfamide structure. The signal corresponding to the deuterated chloroethyl group will be significantly diminished or absent.

-

¹³C NMR: Will display the expected number of carbon signals. The carbon signals of the deuterated chloroethyl group may show splitting due to C-D coupling.

-

³¹P NMR: A single peak is expected, confirming the phosphorus environment.[11]

-

²H NMR: A signal will be present confirming the incorporation of deuterium.

3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of this compound (C₇H₁₁D₄Cl₂N₂O₂P).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will yield characteristic product ions, confirming the structure and location of the deuterium label. The isotopic enrichment can be calculated by comparing the ion intensities of the d4 and d0 species.

Summary of Expected Analytical Data

| Parameter | Technique | Expected Result |

| Purity | HPLC-UV | > 98% |

| Identity | ¹H, ¹³C, ³¹P NMR | Spectra consistent with Ifosfamide structure, with evidence of deuterium incorporation. |

| Molecular Formula | HRMS | Measured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm). |

| Isotopic Enrichment | MS | > 98% deuterium incorporation. |

Conclusion

The synthesis and rigorous characterization of this compound are critical for its application as a reliable internal standard in bioanalytical research. The proposed synthetic pathway, based on established chemical principles, offers a viable route to this important molecule. The detailed characterization workflow ensures the final product meets the high standards of purity and isotopic enrichment required for accurate and reproducible quantitative analysis in drug metabolism and pharmacokinetic studies.

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Synthesis of Ifosfamide - Dissertation [m.dissertationtopic.net]

- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 8. hwb.gov.in [hwb.gov.in]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear magnetic resonance and high-performance liquid chromatography-nuclear magnetic resonance studies on the toxicity and metabolism of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Ifosfamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the anticancer agent Ifosfamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

This compound is the deuterium-labeled version of Ifosfamide, an alkylating chemotherapeutic agent used in the treatment of a wide range of cancers.[1] The incorporation of deuterium atoms can be a useful tool in metabolic studies and as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]

Chemical and Physical Properties

This compound shares a similar core structure with Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a slightly higher molecular weight. While specific experimental data for some properties of this compound are not extensively published, the following table summarizes the available information and provides data for Ifosfamide for comparative purposes.

| Property | This compound | Ifosfamide |

| Chemical Name | N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide-d4 | N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide |

| Synonyms | A 4942-d4, Asta Z 4942-d4, Cyfos-d4, Holoxan-d4, Ifex-d4, Ifomide-d4, Iphosphamide-d4, MJF 9325-d4, Mitoxana-d4, NSC 109724-d4, Naxamide-d4[2] | Asta Z 4942, Cyfos, Holoxan, Ifex, Ifomide, Iphosphamide, MJF 9325, Mitoxana, NSC 109724, Naxamide |

| CAS Number | 1189701-13-0[2][3][4] | 3778-73-2 |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P[2][3][5] | C₇H₁₅Cl₂N₂O₂P |

| Molecular Weight | 265.11 g/mol [2][3][5] | 261.09 g/mol |

| Appearance | Pale Yellow Semi Solid[2] | White crystalline powder |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[4] | Soluble in water, slightly soluble in ethanol |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere[2] | Room temperature, protected from light and moisture |

Stability Profile

The stability of Ifosfamide has been the subject of several studies, and this information can serve as a strong indicator for the expected stability of this compound. Deuteration is not expected to significantly alter the fundamental degradation pathways of the molecule, which primarily involve cleavage of the P-N bond.[6]

pH and Temperature Effects:

Studies on Ifosfamide have shown that it is most stable under weakly acidic conditions (pH 4).[6] In aqueous solutions, Ifosfamide is relatively stable at ambient temperature and even at 27°C in a dark environment over a 9-day period.[7] However, at 37°C, a slight degradation of about 7% was observed over 9 days.[7] A study on the stability of Ifosfamide in Ringer lactate buffer at 37°C showed a total decay of no more than 3.2% over 7 days.[8] Forced degradation studies on Ifosfamide have shown that it degrades under acidic (pH 1), alkaline (pH 10 & 12), and high-temperature (70°C) conditions.[6]

Stability in Infusion Solutions:

Ifosfamide, often administered with mesna, has been found to be physicochemically stable (>94%) for 14 days in 0.9% Sodium Chloride infusion bags at room temperature at concentrations of 10, 20, and 30 mg/mL.[9] It is recommended that solutions of Ifosfamide and its combination with mesna be stored in a refrigerator (2–8°C) to control the levels of degradation products, with a maximum shelf life of seven days unless specific studies including analysis of degradation products are available.[10]

Experimental Protocols

Synthesis of Ifosfamide (Adaptable for this compound)

A common synthetic route for Ifosfamide involves the use of phosphorus oxychloride as a starting material. The synthesis generally proceeds in four steps: cyclization, alkylation, acylation, and reduction, with a total yield of around 30.1%. Another route utilizes aziridine as a raw material, proceeding through alkylation and cyclization in a three-step reaction with a total yield of approximately 28.97%.

A patented method for synthesizing Ifosfamide involves the following steps[11]:

-

Ring-closure reaction: Propanolamine is reacted with phosphorus oxychloride at -40 to 25 °C for 4 to 40 hours to obtain phosphoryl chloride.

-

Substitution reaction: Chloroethylamine hydrochloride is added to the phosphoryl chloride at -40 to 25 °C for 3 to 30 hours to yield a phosphamide.

-

Second substitution reaction: Chloroacetyl chloride is then reacted with the phosphamide at -40 to 25 °C for 5 to 50 hours to produce the intermediate 3-(2-chloracetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.

-

Reduction: The intermediate is then reduced with an alkaline hydroxide to obtain Ifosfamide.

To synthesize this compound, deuterated analogs of the appropriate starting materials would be required.

Analytical Methods for Ifosfamide Determination (Adaptable for this compound)

Various analytical methods have been developed for the quantification of Ifosfamide and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the determination of Ifosfamide. A stability-indicating reversed-phase HPLC assay with ultraviolet detection can be used to measure the concentration of Ifosfamide.[9] One method utilizes a BEH-C18 column (2.1 x 100 mm, 1.7 μm) with a mobile phase consisting of 5 mM ammonium formate and methanol:acetonitrile (40:48:12 v/v/v) at a flow rate of 0.2 mL/min.[12] Detection can be achieved by electrospray ionization in positive mode (ESI+) with multiple reaction monitoring.[12]

Forced Degradation Study Protocol using HPLC and NMR:

A forced degradation study can be performed to understand the stability of this compound under various stress conditions.[6]

-

Prepare solutions of this compound (e.g., 20 mg/mL) in triplicate.

-

Stress the solutions under the following conditions:

-

Heat: 70°C

-

Acidic: pH 1 and pH 4

-

Alkaline: pH 10 and pH 12

-

-

Analyze samples periodically using both HPLC and Fourier-transform nuclear magnetic resonance (FT-NMR) spectroscopy to monitor the degradation of the parent compound and the formation of degradation products.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure representation of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS#:1189701-13-0 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 1189701-13-0 [m.chemicalbook.com]

- 5. This compound | Axios Research [axios-research.com]

- 6. HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies [pubmed.ncbi.nlm.nih.gov]

- 7. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sps.nhs.uk [sps.nhs.uk]

- 11. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment and Purity Analysis of Ifosfamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data analysis techniques employed in the isotopic enrichment and chemical purity assessment of Ifosfamide-d4. This compound, a deuterated analog of the chemotherapeutic agent Ifosfamide, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] The integrity of such studies hinges on the accurate characterization of the isotopic enrichment and purity of the labeled compound.

Introduction to Isotopic Labeling of Ifosfamide

Ifosfamide is an alkylating agent used in the treatment of various cancers.[3] Its deuterated form, this compound (C₇H₁₁D₄Cl₂N₂O₂P), is synthesized by replacing four hydrogen atoms with deuterium.[4] This isotopic substitution provides a distinct mass difference, allowing for its differentiation from the endogenous, non-labeled drug in mass spectrometry-based assays, without significantly altering its chemical properties.[5] The primary applications of this compound include its use as an internal standard in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

Isotopic Enrichment Analysis

Isotopic enrichment quantifies the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a critical parameter to ensure the accuracy of quantitative analyses. The primary techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule.[6][7] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules with different isotopic compositions) can be determined.

Illustrative Isotopic Enrichment Data for this compound

| Isotopologue | Theoretical Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 261.02 | < 0.5 |

| d1 | 262.03 | < 1.0 |

| d2 | 263.03 | < 1.5 |

| d3 | 264.04 | < 2.0 |

| d4 | 265.04 | > 95.0 |

Note: The data presented in this table is illustrative and represents a typical specification for a high-quality deuterated standard. Actual values may vary between batches and suppliers.

Experimental Protocol: Isotopic Enrichment by HRMS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopologues of Ifosfamide.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensity of the peak corresponding to the d4 isotopologue is compared to the intensities of the other isotopologues (d0, d1, d2, d3) to calculate the isotopic enrichment. Corrections for the natural abundance of ¹³C and other isotopes are applied for accurate quantification.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | Axios Research [axios-research.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Role of Ifosfamide-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Ifosfamide-d4 as an internal standard in the quantitative bioanalysis of the chemotherapeutic agent ifosfamide. This document is intended to serve as a comprehensive resource, detailing the underlying principles, experimental methodologies, and data interpretation for researchers, scientists, and drug development professionals.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1] this compound, a deuterated analog of ifosfamide where four hydrogen atoms have been replaced by deuterium, serves this purpose exceptionally well.

The fundamental principle behind using this compound lies in its near-identical physicochemical properties to the unlabeled analyte, ifosfamide.[2] This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1] Consequently, any variability introduced during the analytical process, such as extraction losses, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, will affect both the analyte and the internal standard to the same extent.[2]

By adding a known concentration of this compound to each sample at the beginning of the workflow, it acts as a reliable tracer. The mass spectrometer can differentiate between ifosfamide and this compound due to the mass difference imparted by the deuterium atoms. Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensities fluctuate, thereby ensuring high accuracy and precision in the final concentration determination.

Ifosfamide: Metabolic Activation and Therapeutic Action

Ifosfamide is a prodrug, meaning it is inactive in its administered form and requires metabolic activation to exert its cytotoxic effects.[3][4] This activation primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[5][6] The metabolic pathway is complex and involves several steps:

-

4-Hydroxylation: The initial and rate-limiting step is the oxidation of ifosfamide to 4-hydroxyifosfamide.[3][6]

-

Tautomerization: 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[7]

-

Generation of Active and Toxic Metabolites: Aldoifosfamide can undergo two competing pathways:

-

Detoxification: Oxidation by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.

-

Activation: Spontaneous (non-enzymatic) degradation to the active alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[7] Isophosphoramide mustard is responsible for the anticancer activity of ifosfamide by forming DNA cross-links, which ultimately leads to cancer cell death.[3] Acrolein is implicated in the urotoxic side effects, such as hemorrhagic cystitis.[7]

-

-

N-Dechloroethylation: A side-chain oxidation pathway leads to the formation of inactive dechloroethylated metabolites and the neurotoxic metabolite, chloroacetaldehyde.[3][4]

The following diagram illustrates the metabolic pathway of ifosfamide:

Caption: Metabolic activation pathway of ifosfamide.

Experimental Protocol: Quantification of Ifosfamide in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of ifosfamide in human plasma using this compound as an internal standard. This protocol is a composite based on validated methods for ifosfamide and its analogs.

Materials and Reagents

-

Ifosfamide analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ifosfamide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of ifosfamide from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Ifosfamide: m/z 261.0 > 92.0

-

This compound: m/z 265.0 > 96.0

-

Data Presentation and Interpretation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for ifosfamide.

Table 1: Calibration Curve for Ifosfamide Quantification

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD) | % Accuracy | % CV |

| 10 | 0.025 ± 0.003 | 102.5 | 12.0 |

| 50 | 0.128 ± 0.011 | 101.2 | 8.6 |

| 100 | 0.255 ± 0.019 | 99.8 | 7.5 |

| 500 | 1.280 ± 0.083 | 100.5 | 6.5 |

| 1000 | 2.565 ± 0.154 | 100.1 | 6.0 |

| 5000 | 12.850 ± 0.643 | 99.6 | 5.0 |

| 10000 | 25.680 ± 1.027 | 100.3 | 4.0 |

A linear regression of the Analyte/IS Peak Area Ratio versus the Concentration of Ifosfamide would be used to determine the concentration in unknown samples.

Table 2: Precision and Accuracy of the Bioanalytical Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (% CV, n=6) | Inter-day Precision (% CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 10 | 8.5 | 11.2 | 103.1 | 101.8 |

| Low QC | 30 | 6.2 | 7.8 | 98.9 | 99.5 |

| Mid QC | 800 | 4.5 | 5.9 | 101.3 | 100.7 |

| High QC | 8000 | 3.8 | 4.6 | 99.2 | 99.8 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for quantification.

Caption: A typical experimental workflow for ifosfamide quantification.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of ifosfamide. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for analytical variability, leading to highly accurate and precise data. The detailed experimental protocol and representative data presented in this guide provide a solid foundation for researchers and scientists in the development and validation of such methods, which are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF IFOSFAMIDE IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of 4-hydroxyifosfamide in plasma of ifosfamide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Long-Term Stability of Deuterated Ifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices for the long-term storage and handling of deuterated ifosfamide. Designed for professionals in research and drug development, this document synthesizes critical data, outlines detailed experimental protocols, and presents visual workflows to ensure the chemical integrity and safety of this important deuterated active pharmaceutical ingredient (API).

Deuteration of ifosfamide at the α and α' carbons of the chloroethyl side chains is a strategic modification aimed at altering the drug's metabolic pathway. This "metabolic switching" is intended to favor the therapeutic 4-hydroxylation pathway, which leads to the active anticancer agent, while reducing the N-dechloroethylation pathway responsible for the formation of the neurotoxic metabolite chloroacetaldehyde.[1] Maintaining the stability of the deuterated compound is paramount to leveraging this therapeutic advantage.

Recommended Long-Term Storage Conditions

The long-term stability of deuterated ifosfamide, like its non-deuterated counterpart and other deuterated small molecules, is influenced by temperature, humidity, and light.[2] While specific long-term stability studies on deuterated ifosfamide are not extensively published, general guidelines for deuterated APIs and data from ifosfamide stability studies provide a strong framework for proper storage. For deuterated APIs, storage conditions are typically analogous to the non-deuterated version.[3]

Table 1: Recommended Storage Conditions for Solid Deuterated Ifosfamide

| Parameter | Condition | Recommendation | Rationale |

| Temperature | Long-Term | 2°C to 8°C or -20°C | Refrigeration or freezing minimizes the rate of potential degradation reactions.[3][4] |

| Handling | Allow to equilibrate to room temperature before opening | Prevents condensation and introduction of moisture.[3] | |

| Humidity | Long-Term | < 40% RH (Dry Place) | Ifosfamide is hygroscopic; minimizing moisture prevents hydrolysis and potential isotopic exchange.[3][4] |

| Light Protection | Long-Term | Store in amber vials or opaque containers | Exposure to light, particularly UV radiation, can catalyze degradation.[2][3] |

| Container | Long-Term | Tightly sealed containers | Prevents ingress of moisture and atmospheric oxygen.[3] |

Table 2: Stability of Ifosfamide in Solution (Applicable as a reference for Deuterated Ifosfamide)

| Concentration & Solvent | Storage Temperature | Stability Period | Percent Remaining | Reference |

| Up to 20mg/ml in 0.9% Sodium Chloride | 2°C – 8°C | 7 days | Not specified, but recommended shelf life | [5] |

| 10, 20, and 30 mg/mL in 0.9% Sodium Chloride (PVC bags) | Room Temperature | 14 days | >94% | [6][7] |

| 0.6 & 20 mg/ml in Dextrose 5%, Ringer's injection, 0.9% NaCl, or sterile water | 30°C | 24 hours | Physically & chemically stable | |

| 80 mg/ml in 0.9% Sodium Chloride | 37°C | 9 days | ~93% | [8] |

| 4% solution in Water for Injections, 0.9% saline, dextrose/saline, and dextrose solutions | Room Temperature | 7 days | Chemically stable |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to accurately assess the integrity of deuterated ifosfamide. Such a method must be capable of separating the intact deuterated drug from its potential degradation products and non-deuterated isotopologues.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for ifosfamide stability testing.[6][9]

Objective: To develop and validate a quantitative HPLC method to determine the stability of deuterated ifosfamide in a given formulation.

Methodology:

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve separation of the parent peak from any degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where ifosfamide has significant absorbance (e.g., 195-210 nm).

-

Injection Volume: 20 µL.

-

-

Forced Degradation Study (Method Validation):

-

To ensure the method is "stability-indicating," deuterated ifosfamide should be subjected to stress conditions to generate degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 70°C for 48 hours.

-

Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.

-

Analyze the stressed samples to confirm that degradation product peaks are resolved from the main deuterated ifosfamide peak.

-

-

Stability Study Execution:

-

Prepare solutions of deuterated ifosfamide at the desired concentrations in the relevant media (e.g., 0.9% NaCl).

-

Store the samples under the long-term and accelerated storage conditions as defined by ICH guidelines (see Table 1 and the BenchChem guide).[3]

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw aliquots for analysis.

-

Quantify the remaining deuterated ifosfamide concentration against a freshly prepared standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Objective: To confirm the position of deuteration and monitor for any hydrogen-deuterium (H/D) exchange over time.

Methodology:

-

¹H NMR Acquisition:

-

Dissolve a sample of deuterated ifosfamide in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the α and α' positions of the chloroethyl chains confirms successful deuteration.

-

-

²H (Deuterium) NMR Acquisition:

-

Acquire a ²H NMR spectrum to directly observe the signals of the deuterium atoms, confirming their location.

-

-

Long-Term Isotopic Stability Monitoring:

-

Store the deuterated ifosfamide under defined conditions (e.g., 25°C/60% RH).

-

Acquire ¹H and/or ²H NMR spectra at regular intervals to monitor for any changes that might indicate H/D exchange.

-

Handling of Deuterated Ifosfamide

As a deuterated analogue of a cytotoxic agent, deuterated ifosfamide must be handled with the same precautions as its non-deuterated counterpart, with additional considerations for maintaining isotopic integrity.

General Handling Precautions:

-

Risk Assessment: Conduct a thorough risk assessment to identify hazards and establish safe handling procedures.

-

Designated Areas: All handling of deuterated ifosfamide, especially weighing of the powder and preparation of solutions, should be performed in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure (CVE), to minimize exposure.

-

Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

-

Gloves: Two pairs of chemotherapy-tested nitrile gloves.

-

Gown: A disposable, lint-free gown with a solid front and long sleeves.

-

Eye Protection: Goggles or a face shield.

-

Respiratory Protection: A NIOSH-certified respirator may be required, especially when handling the powder outside of a containment device.

-

-

Spill Management: A spill kit containing all necessary PPE, absorbent materials, and disposal bags must be readily available. All personnel must be trained in spill clean-up procedures.

-

Waste Disposal: All waste contaminated with deuterated ifosfamide (e.g., vials, syringes, PPE) must be disposed of as cytotoxic waste in clearly labeled, leak-proof containers, following institutional and local regulations.

-

Training: All personnel handling deuterated ifosfamide must receive comprehensive training on the associated risks, safe handling procedures, proper use of PPE, and emergency protocols.

Visualizing Workflows and Pathways

Degradation Pathway of Ifosfamide

The primary degradation pathway for ifosfamide in acidic aqueous solutions involves the cleavage of the P-N bond in the oxazaphosphorine ring.

Caption: Fig. 1: Acidic Hydrolysis Pathway of Ifosfamide

Metabolic Pathway: The Effect of Deuteration

Deuteration at the chloroethyl side chains is designed to shift the metabolic balance away from the toxic N-dechloroethylation pathway and towards the therapeutic 4-hydroxylation pathway.

Caption: Fig. 2: Metabolic Switching by Deuteration

Experimental Workflow for Stability Testing

A logical workflow is crucial for a comprehensive stability testing program.

Caption: Fig. 3: Stability Testing Workflow

By adhering to these guidelines for storage, handling, and stability testing, researchers and drug development professionals can ensure the quality, integrity, and safety of deuterated ifosfamide, thereby maximizing its potential therapeutic benefits.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. susupport.com [susupport.com]

- 5. sps.nhs.uk [sps.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Unraveling the Fragmentation Fingerprint of Ifosfamide-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the analysis of ifosfamide and its metabolites, a thorough understanding of its fragmentation behavior in mass spectrometry is paramount. This in-depth technical guide provides a detailed examination of the fragmentation pattern of the deuterated analog, Ifosfamide-d4, offering valuable insights for method development, metabolite identification, and pharmacokinetic studies.

Ifosfamide, a widely used chemotherapeutic agent, undergoes extensive metabolism, leading to a complex array of products. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in complex biological matrices. A comprehensive understanding of the fragmentation of this internal standard is therefore critical for robust and reliable bioanalytical methods.

A pivotal study in this area involved a detailed multi-stage mass spectrometry (MSn) investigation of ifosfamide and its metabolites, utilizing deuterium-labeled analogs to elucidate the fragmentation pathways.[1] This research forms the basis of our current understanding and is supplemented here with generalized experimental protocols and data presentation to guide laboratory applications.

Key Fragmentation Pathways of Protonated this compound

Under positive-ion electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion reveals two primary fragmentation pathways, as established through studies of ifosfamide and its labeled analogs:

-

McLafferty Rearrangement: A major fragmentation route involves the elimination of a neutral ethylene molecule from the oxazaphosphorine ring. This rearrangement is a characteristic fragmentation for this class of compounds.

-

P-N Bond Cleavage: The second prominent fragmentation pathway is the cleavage of the bond between the phosphorus atom and the exocyclic nitrogen atom.

These fragmentation patterns provide structurally specific ions that are essential for the development of selective and sensitive multiple reaction monitoring (MRM) assays.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of this compound. It is important to note that the relative intensities of these ions can vary depending on the specific instrumental conditions, such as collision energy. The data presented here are representative and intended to guide the user in identifying these key fragments.

| Ion Description | Proposed Structure | Theoretical m/z |

| Protonated this compound | [C₇H₁₁D₄Cl₂N₂O₂P + H]⁺ | 265.0 |

| Fragment 1 (Loss of Ethylene-d4) | [C₅H₁₁Cl₂N₂O₂P + H]⁺ | 233.0 |

| Fragment 2 (P-N Bond Cleavage) | [C₅H₁₁D₄N₂O₂P]⁺ | 183.1 |

Note: These m/z values are illustrative and based on the known fragmentation of ifosfamide and the incorporation of four deuterium atoms. Actual experimental values may vary slightly.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound fragmentation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Researchers should optimize these conditions for their specific instrumentation and application.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

-

Biological Matrix (for method development): A protein precipitation extraction is commonly employed for plasma or urine samples. To 100 µL of the biological matrix, add 300 µL of cold acetonitrile containing the deuterated internal standard. Vortex and centrifuge to pellet the proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is recommended to separate this compound from potential interferences. A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Nebulizer Gas (Nitrogen): 3 - 5 Bar

-

Drying Gas (Nitrogen): 8 - 12 L/min

-

-

MS/MS Analysis:

-

Precursor Ion (Q1): m/z 265.0

-

Collision Gas: Argon

-

Collision Energy: Optimize to maximize the intensity of the product ions. A starting point of 15-25 eV is recommended.

-

Product Ions (Q3): Monitor for the characteristic fragment ions (e.g., m/z 233.0 and 183.1).

-

Visualization of Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the primary fragmentation pathway of protonated this compound.

By understanding the fundamental fragmentation patterns and employing robust analytical methodologies, researchers can confidently utilize this compound as an internal standard, leading to more accurate and reliable results in their studies of this important anticancer drug.

References

Navigating the Analytical Landscape of Ifosfamide-d4: A Technical Guide for Researchers

For Immediate Release

In the intricate world of pharmaceutical research and development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical data. This technical guide delves into the preliminary investigation of Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide, within biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents a framework for data interpretation, ensuring a robust foundation for preclinical and clinical studies.

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][2] The primary active metabolite, 4-hydroxyifosfamide, exists in equilibrium with its tautomer, aldoifosfamide.[1] Aldoifosfamide can then be converted to the ultimate DNA alkylating agent, isophosphoramide mustard (IPM), which forms DNA cross-links and induces apoptosis in cancer cells.[3][4][5] Concurrently, Ifosfamide can undergo N-dechloroethylation, a detoxification pathway that produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[3][6] Given the complexity of this metabolic pathway, precise quantification of Ifosfamide and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of Ifosfamide and can be applied to a preliminary investigation of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methodologies described for the extraction of Ifosfamide from plasma.[7][8]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: To 500 µL of plasma, add an appropriate internal standard (e.g., a different deuterated analog or a structurally similar compound like cyclophosphamide). Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte (this compound) and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Chromatographic Conditions: Ultra-Performance Liquid Chromatography (UPLC)

This method is adapted from a UPLC-MS/MS method for Ifosfamide quantification.[9]

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 5 mM Ammonium Formate in Water

-

B: Methanol:Acetonitrile (50:50, v/v)

-

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.5 min: Hold at 5% A

-

3.5-4.0 min: Return to 95% A

-

4.0-5.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions: Tandem Mass Spectrometry (MS/MS)

Mass spectrometric parameters should be optimized by infusing a standard solution of this compound. The following are typical starting parameters based on the analysis of Ifosfamide.[9][10]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 265.0 -> 92.1 (Quantifier), m/z 265.0 -> 106.1 (Qualifier)

-

Internal Standard (e.g., Cyclophosphamide): m/z 261.0 -> 140.0

-

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Collision Energy: 20 eV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound, based on typical acceptance criteria from regulatory guidelines and published data for Ifosfamide assays.[7][8][9][11]

| Table 1: Calibration Curve Parameters | |

| Analyte | This compound |

| Linearity Range | 10 - 10,000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| Calibrator Accuracy | Within ± 15% of nominal (± 20% at LLOQ) |

| Table 2: Precision and Accuracy | |||

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low (LQC) | 30 | ≤ 15 | ± 15 |

| Medium (MQC) | 500 | ≤ 15 | ± 15 |

| High (HQC) | 8000 | ≤ 15 | ± 15 |

| Table 3: Recovery and Matrix Effect | ||

| QC Level | Extraction Recovery (%) | Matrix Factor |

| Low (LQC) | > 85 | 0.85 - 1.15 |

| High (HQC) | > 85 | 0.85 - 1.15 |

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the processes involved in the analysis of this compound, the following diagrams have been generated using the Graphviz DOT language.

This technical guide provides a foundational framework for the preliminary investigation of this compound in biological matrices. By leveraging established analytical techniques and understanding the metabolic fate of the parent compound, researchers can develop and validate robust bioanalytical methods essential for advancing drug development programs.

References

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Detection and Reductive Degradation of the Anti-cancer Drugs Ifosfamide and Cyclophosphamide [pubs.sciepub.com]

- 11. researchgate.net [researchgate.net]

The Strategic Placement of Deuterium: Enhancing Ifosfamide-d4 Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into pharmaceutical agents, a process known as deuteration, has emerged as a powerful tool to modulate drug metabolism and enhance stability. This guide delves into the critical interplay between the position of deuterium labeling and the stability of Ifosfamide-d4, a deuterated analog of the widely used anticancer drug Ifosfamide. By examining the metabolic pathways of Ifosfamide and the kinetic isotope effect, this document provides a comprehensive overview for professionals in drug development seeking to optimize the therapeutic profile of this important chemotherapeutic agent.

Introduction to Ifosfamide and the Role of Deuteration

Ifosfamide is a nitrogen mustard alkylating agent that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1] The metabolic process, however, is a double-edged sword. While activation is essential for therapeutic efficacy, it also leads to the formation of toxic metabolites responsible for adverse effects such as neurotoxicity and urotoxicity.[2]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, can significantly alter the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[3] When the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction, thereby improving the drug's metabolic stability and potentially shifting the metabolic profile towards more favorable pathways.[4][5]

Metabolic Pathways of Ifosfamide: Activation and Inactivation

The metabolism of Ifosfamide proceeds along two main competing pathways, as illustrated in the diagram below:

Caption: Metabolic pathways of Ifosfamide.

-

Activation Pathway (4-Hydroxylation): This pathway, catalyzed by CYP3A4 and CYP2B6, involves the hydroxylation of Ifosfamide at the C-4 position of the oxazaphosphorine ring.[1] This leads to the formation of the unstable intermediate 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then undergoes spontaneous β-elimination to yield the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[2]

-

Inactivation Pathway (N-Dechloroethylation): This competing pathway, also mediated by CYP enzymes, involves the removal of one or both of the chloroethyl side chains.[1] This process generates inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde.[2]

Impact of Deuterium Labeling Position on Metabolic Stability

The position of deuterium labeling within the Ifosfamide molecule is critical in determining its effect on metabolic stability. Research has primarily focused on deuteration of the chloroethyl side chains.

Deuteration of the Chloroethyl Chains (this compound)

Studies have shown that replacing the four hydrogen atoms on the chloroethyl groups with deuterium (this compound) significantly impacts the drug's metabolism.[1] This strategic placement of deuterium slows down the N-dechloroethylation pathway due to the kinetic isotope effect.[4]

Quantitative Data on Metabolic Shift:

The inhibition of the inactivation pathway leads to a "metabolic switching" effect, redirecting a larger proportion of the drug towards the desired activation pathway (4-hydroxylation). This results in an increased formation of the active metabolite, isophosphoramide mustard, and a decreased production of the neurotoxic chloroacetaldehyde.[1][4]

The following tables summarize the kinetic parameters for the metabolism of Ifosfamide and this compound by key CYP enzymes.[1]

Table 1: Michaelis-Menten Kinetics of Ifosfamide and this compound Metabolism (Activation Pathway - 4-Hydroxylation)

| Enzyme | Substrate | Vmax (pmol/min/pmol P450) | Km (µM) | Vmax/Km (min⁻¹·mM⁻¹) |

| CYP2B6 | Ifosfamide | 3.8 | 500 | 0.76 |

| This compound | 3.5 | 300 | 1.17 | |

| CYP3A4 | Ifosfamide | 0.2 | 1500 | 0.13 |

| This compound | 0.2 | 500 | 0.40 | |

| CYP3A5 | Ifosfamide | 0.1 | 200 | 0.50 |

| This compound | 0.1 | 200 | 0.50 | |

| CYP2C19 | Ifosfamide | 0.1 | 100 | 1.00 |

| This compound | 0.1 | 100 | 1.00 |

Data sourced from Roy et al. (2010).[1]

Table 2: Michaelis-Menten Kinetics of Ifosfamide and this compound Metabolism (Inactivation Pathway - N-Dechloroethylation)

| Enzyme | Substrate | Vmax (pmol/min/pmol P450) | Km (µM) | Vmax/Km (min⁻¹·mM⁻¹) |

| CYP2B6 | Ifosfamide | 1.5 | 200 | 0.75 |

| This compound | 0.8 | 200 | 0.40 | |

| CYP3A4 | Ifosfamide | 0.5 | 500 | 0.10 |

| This compound | 0.2 | 500 | 0.04 | |

| CYP3A5 | Ifosfamide | 0.3 | 200 | 0.15 |

| This compound | 0.1 | 200 | 0.05 |

Data sourced from Roy et al. (2010).[1]

These data clearly demonstrate that deuteration of the chloroethyl chains leads to a more efficient activation of Ifosfamide by CYP2B6 and CYP3A4, as indicated by the increased Vmax/Km ratios. Conversely, the efficiency of the inactivation pathway is significantly reduced for this compound across all tested enzymes.

Further evidence of this metabolic shift comes from studies comparing the product ratios of C-4 oxidation (activation) for unlabeled and deuterated ifosfamide.

Table 3: Percentage of Products from C-4 Oxidation (Activation) for Unlabeled and Deuterated Ifosfamide

| Enzyme | Unlabeled Ifosfamide | Deuterated Ifosfamide |

| CYP3A4 | 63% | 82% |

| CYP3A5 | 55% | 75% |

| CYP2B6 | 36% | 88% |

Data sourced from an abstract by Shaffer et al. (2012).[4]

These findings strongly suggest that deuteration at the chloroethyl positions enhances the metabolic stability of Ifosfamide against the inactivation pathway, thereby increasing the production of its therapeutic metabolites.

Theoretical Impact of Deuteration on the Oxazaphosphorine Ring

While experimental data is limited, the principles of the kinetic isotope effect allow for a theoretical consideration of deuterating the oxazaphosphorine ring. The primary site of metabolic activation is the C-4 position. Placing deuterium at this position would likely slow down the 4-hydroxylation step, which is the rate-limiting step for activation. This would be counterproductive to the therapeutic goal of generating the active alkylating agent.

Conversely, deuteration at other positions on the ring that are not primary sites of metabolism would be expected to have a minimal impact on metabolic stability.

Chemical Stability of Ifosfamide and the Influence of Deuteration

Beyond metabolic stability, the chemical stability of a drug is crucial for its formulation, storage, and administration. Forced degradation studies are employed to understand the degradation pathways of a drug under various stress conditions.

A study on the chemical stability of non-deuterated ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions found that the primary degradation mechanism involves the cleavage of the P-N bond in the oxazaphosphorine ring.[6] The study also established an order of stability among these compounds, with ifosfamide being the most stable.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound stability.

In Vitro Metabolism Studies

Objective: To determine the kinetic parameters (Vmax and Km) of this compound metabolism by specific human CYP enzymes.

Methodology:

-

Incubation: Incubate this compound at various concentrations with recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP3A5) in the presence of an NADPH-generating system.

-

Reaction Termination: Stop the reactions at specific time points by adding a quenching solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein. The supernatant can be directly analyzed or further processed by solid-phase extraction.

-

LC-MS/MS Analysis: Quantify the formation of the 4-hydroxyifosfamide metabolite using a validated LC-MS/MS method. A deuterated internal standard should be used for accurate quantification.

-

Data Analysis: Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Caption: Experimental workflow for in vitro metabolism studies.

Forced Degradation Studies

Objective: To investigate the chemical stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

-

Stress Conditions: Subject solutions of this compound to a range of stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

-

Alkaline Hydrolysis: 0.1 N NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Exposing the drug solution to UV and visible light.

-

-

Time Points: Collect samples at various time points during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS, to quantify the remaining parent drug and identify any degradation products. NMR spectroscopy can also be a powerful tool for structural elucidation of degradants.[7][8]

-

Data Evaluation: Determine the degradation rate and pathways for each stress condition.

Caption: General workflow for forced degradation studies.

Conclusion

The position of deuterium labeling in this compound has a profound impact on its metabolic stability. Deuteration of the chloroethyl side chains effectively slows the N-dechloroethylation inactivation pathway, leading to a favorable metabolic shift towards the therapeutic activation pathway. This strategic placement of deuterium enhances the production of the active cytotoxic metabolite while reducing the formation of the neurotoxic byproduct chloroacetaldehyde. While the effect of deuteration on the chemical stability of Ifosfamide is likely less pronounced, comprehensive forced degradation studies are essential to fully characterize the stability profile of any deuterated analog. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage deuterium labeling as a tool to optimize the therapeutic index of Ifosfamide and other chemotherapeutic agents.

References

- 1. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 6. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Ifosfamide-d4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of research and development activities, including in vitro assay development, formulation studies, and pharmacokinetic analysis. This document summarizes available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Executive Summary

This compound's solubility is a key physicochemical parameter influencing its handling, formulation, and bioavailability. While specific quantitative solubility data for this compound is limited, data for the parent compound, Ifosfamide, serves as a strong proxy. The effect of deuterium substitution on solubility is generally minimal. This guide presents the known solubility data for both compounds and outlines a robust methodology for independent solubility assessment.

Solubility Data

The following table summarizes the available solubility data for Ifosfamide and this compound in various common laboratory solvents. It is important to note that the quantitative data presented is for the non-deuterated parent compound, Ifosfamide. The solubility of this compound is expected to be very similar.

| Compound | Solvent | Solubility | Temperature |

| Ifosfamide | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Not Specified |

| Ifosfamide | Ethanol | ~50 mg/mL[1] | Not Specified |

| Ifosfamide | Dimethylformamide (DMF) | ~50 mg/mL[1] | Not Specified |

| Ifosfamide | Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[1] | Not Specified |

| This compound | Chloroform | Slightly Soluble | Not Specified |

| This compound | Methanol | Slightly Soluble | Not Specified |

Note on Deuteration: The substitution of hydrogen with deuterium typically has a negligible effect on the solubility of a molecule. While it can significantly alter metabolic pathways (the kinetic isotope effect), the impact on physical properties like solubility is generally minor. Therefore, the solubility values for Ifosfamide can be considered a reliable starting point for solutions of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (or compound of interest)

-

Selected laboratory solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visible to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Ifosfamide in Human Plasma using LC-MS/MS with Ifosfamide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the anticancer agent Ifosfamide in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Ifosfamide-d4. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology screenings.

Introduction

Ifosfamide is a crucial alkylating agent used in the chemotherapy of various cancers. Monitoring its concentration in plasma is vital for optimizing therapeutic efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2] This application note provides a detailed protocol for the quantification of Ifosfamide in human plasma using this compound as the internal standard, offering a reliable and high-throughput solution for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Ifosfamide (analytical standard)

-

This compound (internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is recommended.[3]

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Ifosfamide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at an appropriate concentration.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capabilities.[4]

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient starts at 5% B, increases to 95% B over a few minutes, holds for a short period, and then returns to initial conditions for column re-equilibration.[3]

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transitions for this compound are predicted based on a +4 Da shift from the parent compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ifosfamide | 261.1 | 92.1 |

| This compound | 265.1 | 96.1 |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[5] Key validation parameters are summarized in the table below, with typical acceptance criteria.

| Validation Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |

| Stability | Analyte should be stable under various storage and handling conditions |

Quantitative Data Summary

The following tables present representative data for a validated LC-MS/MS method for Ifosfamide using a deuterated internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ifosfamide | 10 - 5000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (CV%) |

| LLOQ | 10 | 9.8 ± 1.2 | 98.0 | 12.2 |

| Low | 30 | 28.9 ± 2.5 | 96.3 | 8.7 |

| Medium | 300 | 308.1 ± 15.4 | 102.7 | 5.0 |

| High | 4000 | 4120 ± 164.8 | 103.0 | 4.0 |

Diagrams

Caption: Workflow for the LC-MS/MS analysis of Ifosfamide.

Caption: Principle of internal standard use in LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Ifosfamide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.

References

- 1. forensicrti.org [forensicrti.org]

- 2. benchchem.com [benchchem.com]

- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]